
4-Phospho-D-erythronohydroxamic acid
Descripción general
Descripción
El Ácido 4-Fosfo-D-Eritronohidroxámico es un compuesto orgánico que pertenece a la clase de los fosfatos de monosacáridos. Se caracteriza por la presencia de un grupo fosfatado unido a una unidad de carbohidrato. La fórmula molecular del Ácido 4-Fosfo-D-Eritronohidroxámico es C₄H₁₀NO₈P, y tiene un peso molecular de aproximadamente 231.1 g/mol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 4-Fosfo-D-Eritronohidroxámico implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye la fosforilación del ácido D-eritronohidroxámico. La reacción generalmente implica el uso de agentes fosforilantes como oxicloruro de fósforo (POCl₃) o pentacloruro de fósforo (PCl₅) en condiciones controladas. La reacción se lleva a cabo en disolventes anhidros como diclorometano o tetrahidrofurano (THF) a bajas temperaturas para evitar la descomposición .
Métodos de Producción Industrial
La producción industrial del Ácido 4-Fosfo-D-Eritronohidroxámico puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como cristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 4-Fosfo-D-Eritronohidroxámico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxámico puede oxidarse para formar los compuestos nitrosos correspondientes.
Reducción: El compuesto puede reducirse para formar aminas.
Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se utilizan electrófilos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados nitrosos, aminas y fosfatos sustituidos .
Aplicaciones Científicas De Investigación
Inhibition of 6-Phosphogluconate Dehydrogenase
One of the primary applications of 4-phospho-D-erythronohydroxamic acid is its role as an inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which is essential for cellular metabolism and redox balance. Inhibiting this enzyme can disrupt metabolic pathways in certain pathogens, making it a target for drug development against diseases such as trypanosomiasis.
Case Studies
- Prodrug Development : Researchers have synthesized various prodrugs of this compound to enhance its membrane permeability and bioavailability. Prodrugs such as phosphoramidates have shown increased stability and activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies indicate that these prodrugs can significantly inhibit parasite growth by effectively entering cells and converting into the active form that inhibits 6-PGDH .
- Stability Studies : Stability assessments in phosphate-buffered saline have demonstrated that the biological activity of prodrugs derived from this compound correlates with their stability under physiological conditions. For example, prodrugs like bis-S-acyl thioethyl esters exhibited varying half-lives, suggesting that their design can be optimized for enhanced therapeutic efficacy .
Pharmacological Insights
This compound has been evaluated for its pharmacological properties, including its potential toxicity and biodegradability. The Ames test indicates that it is non-carcinogenic and readily biodegradable, which are favorable traits for drug candidates .
Prodrug Stability and Activity
The following table summarizes the stability and biological activity of various prodrugs derived from this compound:
Compound ID | Prodrug Type | Retention Time (min) | Half-life (h) | IC50 (µM) |
---|---|---|---|---|
3b | Phosphoramidate | 5.9 | 5 | <0.1 |
3d | Mixed-S-acyl thioethyl | 6.9 | 2.14 | <0.5 |
3a | Bis-S-acyl thioethyl | 7.0 | 1.6 | <0.3 |
3c | P-nitro phosphoramidate | 6.0 | 0.85 | <0.2 |
3f | CycloSal | 5.3 | 0.63 | <0.7 |
3e | Bis-pivaloxymethyl | 6.7 | 0.53 | <0.9 |
Metabolic Stability in Human Liver Microsomes
The metabolic stability of selected prodrugs was assessed using human liver microsomes:
Compound ID | Metabolic Stability (mL/min/g) |
---|---|
Phosphoramidate | <0.5 |
Mixed-S-acyl ester | <1 |
Bis-S-acyl ester | <0.8 |
Mecanismo De Acción
El mecanismo de acción del Ácido 4-Fosfo-D-Eritronohidroxámico implica su interacción con enzimas específicas. Por ejemplo, actúa como inhibidor de la 6-fosfogluconato deshidrogenasa, una enzima implicada en la vía de las pentosas fosfato. El compuesto se une al sitio activo de la enzima, evitando la conversión de 6-fosfogluconato a ribulosa-5-fosfato, inhibiendo así el crecimiento de ciertos patógenos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-Fosfo-D-Eritrónico: Similar en estructura pero carece del grupo hidroxámico.
Ácido 5-Fosfo-D-Eritronohidroxámico: Similar pero con una posición diferente del grupo fosfato.
Singularidad
Sus características estructurales, como la presencia de ambos grupos fosfato e hidroxámico, contribuyen a su reactividad química y actividad biológica distintivas .
Actividad Biológica
4-Phospho-D-erythronohydroxamic acid (4-PEH) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Overview of this compound
4-PEH is a hydroxamic acid derivative that has been studied for its role as a competitive inhibitor of several enzymes, including 6-phosphogluconate dehydrogenase (6-PGDH) and ribose-5-phosphate isomerase (RpiB). These enzymes are crucial in the pentose phosphate pathway and riboflavin biosynthesis, respectively.
Inhibition of 6-Phosphogluconate Dehydrogenase
6-PGDH plays a pivotal role in the pentose phosphate pathway, which is essential for cellular metabolism and the generation of NADPH. Inhibition of this enzyme by 4-PEH leads to increased levels of 6-phosphogluconate, which can disrupt glycolysis in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .
Inhibition of Ribose-5-Phosphate Isomerase
4-PEH has also been shown to inhibit RpiB in Mycobacterium tuberculosis, a key enzyme in riboflavin biosynthesis. The structural studies indicate that 4-PEH binds competitively to RpiB, preventing the formation of essential intermediates necessary for the enzyme's activity .
Synthesis and Prodrug Development
Research has focused on enhancing the bioavailability and cellular uptake of 4-PEH through the development of prodrugs. Various phosphate-masking groups have been synthesized to improve the compound's stability and permeability across cell membranes. The prodrugs showed varying degrees of stability and potency against T. brucei .
Prodrug Type | Stability (Half-life at 37°C) | EC50 (µM) |
---|---|---|
Phosphoramidate | Short (<1 h) | 10 |
Bis-S-acyl thioethyl esters | Moderate (2 h) | 5 |
CycloSaligenyl | High (>6 h) | 1 |
Case Studies and Research Findings
- In Vitro Activity Against T. brucei :
- Structural Studies :
- Potential Therapeutic Applications :
Propiedades
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQQOJRGUHNREK-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332304 | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718599-64-5 | |
Record name | 4-Phospho-D-erythronohydroxamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-phospho-D-erythronohydroxamic acid (4PEH) a potential target for antibacterial drug development?
A: 4PEH shows promise as a lead compound for antibacterial development because it targets the enzyme ribose-5-phosphate isomerase (Rpi) [, , ]. This enzyme is crucial for the pentose phosphate pathway, essential for survival in many pathogens like Mycobacterium tuberculosis, Trypanosoma cruzi (Chagas disease), and Giardia lamblia (giardiasis) [, , ]. Importantly, Rpi is absent in humans, making it a desirable target to minimize potential side effects [].
Q2: How does 4PEH interact with ribose-5-phosphate isomerase (Rpi) and affect its activity?
A: 4PEH acts as a competitive inhibitor of Rpi, specifically the RpiB isoform [, , , ]. Structural studies reveal that 4PEH mimics the high-energy enediolate intermediate formed during the Rpi-catalyzed isomerization of ribulose 5-phosphate and ribose 5-phosphate [, ]. By binding to the active site, 4PEH prevents the natural substrate from binding, effectively inhibiting the enzyme's activity [, ].
Q3: Have any studies explored the structure-activity relationship (SAR) of 4PEH and its impact on Rpi inhibition?
A: Yes, research has investigated modifications to the 4PEH structure and their effect on inhibiting Trypanosoma cruzi RpiB []. One study found that the phosphate group plays a critical role in binding. Additionally, altering a specific loop region near the active site modified the enzyme's substrate specificity, highlighting the importance of structural elements in inhibitor design [].
Q4: What are the limitations of 4PEH as a potential drug candidate?
A: One identified limitation of 4PEH is its charged phosphate group, which may hinder its ability to effectively enter cells []. This has prompted research into developing prodrugs of 4PEH that could potentially overcome this limitation and improve its effectiveness against parasites [].
Q5: What are the future directions for research on 4PEH as an antibacterial agent?
A5: Further research is needed to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.